![molecular formula C4H7ClN4S B1447097 4-Metil-[1,2,3]tiadiazol-5-carboxamidina CAS No. 1355334-85-8](/img/structure/B1447097.png)
4-Metil-[1,2,3]tiadiazol-5-carboxamidina
Descripción general
Descripción
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is a bioactive nitrogen-containing heterocycle . It has been the subject of research due to its potential antimicrobial activity, particularly against Gram-positive bacteria .
Synthesis Analysis
The synthesis of new derivatives of 4-methyl-[1,2,3]thiadiazole-5-carboxamidine has been reported in the literature . The synthesis involves the creation of a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid .Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is Gram-positive bacteria . The compound has shown potential antimicrobial activity, suggesting that it may interact with key proteins or enzymes within these bacteria to exert its effects .
Mode of Action
This could involve binding to a specific site on the target protein or enzyme, disrupting its structure or function and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
Given its antimicrobial activity, it is likely that it impacts pathways essential for bacterial growth and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is currently limited. The compound’s lipophilicity has been studied, which is an important factor influencing its absorption and distribution within the body .
Result of Action
The primary result of the action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is the inhibition of growth in Gram-positive bacteria . This suggests that the compound could have potential use as an antimicrobial agent .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. In addition, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine has been shown to have a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one limitation of using 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in lab experiments is its potential toxicity, which may limit its use in certain applications. In addition, the precise mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine. One area of interest is the development of new 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine derivatives with improved biological activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine, which may provide insights into its potential therapeutic applications. In addition, more studies are needed to determine the long-term effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on human health, particularly in the context of its potential use as a drug. Finally, the use of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine in agriculture warrants further investigation, particularly in terms of its potential to enhance plant growth and protect against fungal infections.
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
4-Metil-[1,2,3]tiadiazol-5-carboxamidina y sus derivados han sido estudiados por sus posibles efectos antimicrobianos, particularmente contra bacterias Gram-positivas . La síntesis de nuevos derivados ha llevado a compuestos con significativa bioactividad, con un compuesto exhibiendo una concentración inhibitoria mínima (MIC) tan baja como 1.95-15.62 µg/mL . Esto sugiere una vía prometedora para el desarrollo de nuevos antibióticos para combatir las cepas bacterianas resistentes.
Lipofilicidad y Diseño de Fármacos
La lipofilicidad de estos compuestos es un factor crítico en su potencial como fármacos . Estudios han demostrado que la lipofilicidad puede influir en la actividad antimicrobiana, con algunos derivados demostrando un mejor rendimiento debido a una menor lipofilicidad . Esta relación es esencial para el diseño de nuevos fármacos, ya que afecta sus propiedades de absorción, distribución, metabolismo y excreción (ADME).
Propiedades Anticancerígenas
Los derivados de tiadiazol, incluyendo los de this compound, han mostrado promesa en la investigación contra el cáncer . Su capacidad para inhibir el crecimiento de células cancerosas los convierte en candidatos valiosos para estudios adicionales y posible inclusión en regímenes quimioterapéuticos.
Potencial Antiepiléptico
El motivo estructural de 1,2,3-tiadiazol ha sido asociado con propiedades antiepilépticas . La investigación sobre los derivados de this compound podría conducir al desarrollo de nuevos medicamentos antiepilépticos.
Actividades Insecticidas y Antiamebianas
Se ha descubierto que los compuestos con la estructura de 1,2,3-tiadiazol poseen actividades insecticidas y antiamebianas . Esto abre posibilidades para su uso en aplicaciones agrícolas y farmacéuticas para controlar plagas e infecciones amebianas.
Síntesis de Nuevos Compuestos Heterocíclicos
This compound sirve como precursor en la síntesis de una amplia gama de nuevos compuestos heterocíclicos . Estos compuestos tienen diversas aplicaciones, incluyendo el desarrollo de nuevos materiales con propiedades químicas y físicas únicas.
Análisis Bioquímico
Biochemical Properties
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine plays a significant role in biochemical reactions, particularly in antimicrobial activity. It interacts with various enzymes and proteins, disrupting their normal functions. For instance, it has been shown to inhibit the activity of certain bacterial enzymes, leading to the suppression of bacterial growth . The compound’s interaction with proteins often involves binding to active sites, thereby inhibiting enzyme activity and affecting cellular processes.
Cellular Effects
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine on cells are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it affects gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular responses.
Molecular Mechanism
At the molecular level, 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For example, the compound has been shown to inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its bioactivity over extended periods . Degradation can occur under certain conditions, leading to reduced efficacy. Long-term studies have demonstrated that prolonged exposure to the compound can result in sustained cellular responses, including continued inhibition of bacterial growth and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic effects can occur, including liver and kidney damage. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired biological activity. Beyond this threshold, increasing the dose does not proportionally enhance the effect and may lead to adverse outcomes.
Metabolic Pathways
4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to disrupted energy production and biosynthesis . Additionally, it can affect the levels of specific metabolites, altering cellular metabolism and function.
Transport and Distribution
The transport and distribution of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine within cells and tissues are crucial for its bioactivity. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and nucleus, where it exerts its effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Methyl-[1,2,3]thiadiazole-5-carboxamidine is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it disrupts mitochondrial function and induces apoptosis. Additionally, the compound can accumulate in the nucleus, affecting gene expression and cellular responses.
Propiedades
IUPAC Name |
4-methylthiadiazole-5-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S.ClH/c1-2-3(4(5)6)9-8-7-2;/h1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBGMCPWNWZPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



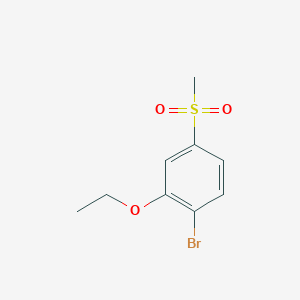



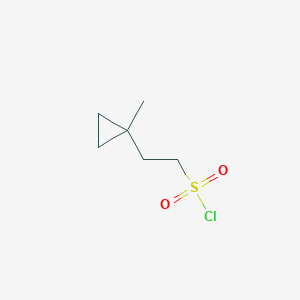
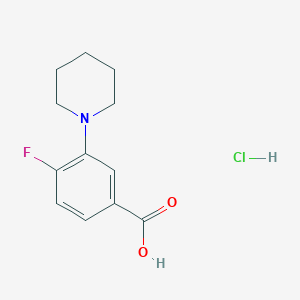
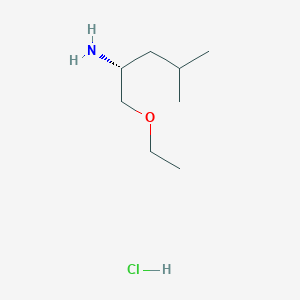
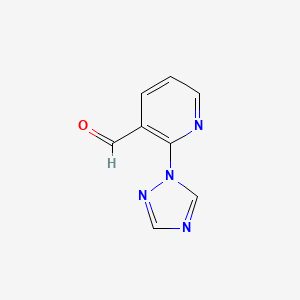

amine hydrochloride](/img/structure/B1447032.png)
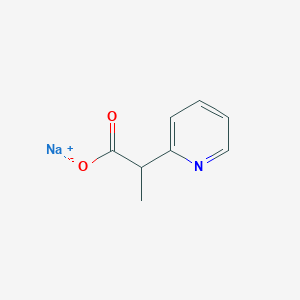

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B1447036.png)
![3-[(2-Aminoethyl)(ethyl)amino]propan-1-ol dihydrochloride](/img/structure/B1447037.png)